Ethyl 5-(difluoromethoxy)nicotinate
Description
Ethyl 5-(difluoromethoxy)nicotinate is a nicotinic acid derivative characterized by a difluoromethoxy (-OCF₂H) substituent at the 5-position of the pyridine ring and an ethyl ester group at the 3-position. This compound is of interest in medicinal chemistry due to the electron-withdrawing and steric effects of the difluoromethoxy group, which can enhance metabolic stability and influence receptor binding compared to non-fluorinated analogues.
Properties
Molecular Formula |
C9H9F2NO3 |
|---|---|
Molecular Weight |
217.17 g/mol |
IUPAC Name |
ethyl 5-(difluoromethoxy)pyridine-3-carboxylate |
InChI |
InChI=1S/C9H9F2NO3/c1-2-14-8(13)6-3-7(5-12-4-6)15-9(10)11/h3-5,9H,2H2,1H3 |
InChI Key |
OJILOMSXWGMPOX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CN=C1)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(difluoromethoxy)nicotinate typically involves the esterification of nicotinic acid with ethanol in the presence of a suitable catalyst. The reaction conditions often include the use of an esterification solid acid catalyst and heating under reflux . The process can be summarized as follows:
Esterification: Nicotinic acid is reacted with ethanol in the presence of a solid acid catalyst.
Purification: The resulting ester is purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(difluoromethoxy)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the difluoromethoxy group.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces substituted nicotinates with various functional groups.
Scientific Research Applications
Scientific Research Applications of Ethyl 5-(Difluoromethoxy)nicotinate
This compound is an organic compound belonging to the nicotinic acid ester class, characterized by a difluoromethoxy group attached to the nicotinate moiety. This compound has garnered interest in scientific research due to its unique chemical properties and potential applications in various fields.
Chemistry
This compound serves as a building block in synthesizing complex molecules, especially in developing pharmaceuticals and agrochemicals. It can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution.
- Oxidation: Oxidation reactions of this compound can produce corresponding carboxylic acids. Common oxidizing agents used for this purpose include potassium permanganate and chromium trioxide.
- Reduction: Reduction reactions can convert the ester group of this compound to an alcohol. Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
- Substitution: The difluoromethoxy group in this compound can participate in nucleophilic substitution reactions. Nucleophiles such as amines or thiols can be used under basic conditions to replace the difluoromethoxy group, leading to the production of substituted nicotinates with various functional groups.
Biology
This compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity.
Medicine
The compound is explored for its potential use in drug development, particularly in designing novel therapeutic agents. A study investigated the morphine to hydromorphone conversion ratio in Japanese cancer patients .
Industry
This compound is utilized in the production of specialty chemicals and as an intermediate in various industrial processes. On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Mechanism of Action
The mechanism of action of Ethyl 5-(difluoromethoxy)nicotinate involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Structural Isomers and Positional Effects
Ethyl 6-(Difluoromethoxy)nicotinate (CAS 2385754-58-3) :
This isomer features the difluoromethoxy group at the 6-position instead of the 5-position. Positional isomerism significantly alters electronic distribution and steric interactions. For instance, the 5-position substituent in nicotinic acid derivatives often impacts hydrogen bonding with biological targets, while the 6-position may influence π-π stacking in aromatic systems. Such differences can lead to variations in solubility, bioavailability, and target affinity .- Ethyl 5-(Difluoromethoxy)-6-fluoronicotinate: This compound introduces an additional fluorine atom at the 6-position alongside the 5-difluoromethoxy group. Such modifications are critical in optimizing pharmacokinetic profiles for therapeutic agents .
Functional Group Modifications
Trifluoromethyl and Cyano Derivatives
- Ethyl 5-Cyano-6-methyl-2-(trifluoromethyl)nicotinate (CAS 445-71-6): The trifluoromethyl (-CF₃) group at the 2-position is a strong electron-withdrawing substituent, increasing the compound’s resistance to oxidative metabolism. These features contrast with the difluoromethoxy group’s moderate electron-withdrawing capacity and lower steric bulk .
- 2-Cyano-5-(Trifluoromethyl)nicotinic Acid (CAS 1360930-51-3): The absence of an ester group (replaced by a carboxylic acid) reduces lipophilicity, favoring renal excretion. This contrasts with ethyl esters like Ethyl 5-(difluoromethoxy)nicotinate, which are typically prodrugs designed to enhance membrane permeability .
Pyrimidine and Carbamoyl Derivatives
Ethyl 6-(5-((4-Fluorobenzyl)carbamoyl)pyrimidin-2-yl)nicotinate (12a) :
This compound incorporates a pyrimidine-carbamoyl moiety at the 6-position. The carbamoyl group facilitates hydrogen bonding with biological targets, while the pyrimidine ring contributes to π-π interactions. Such structural complexity is associated with anti-fibrotic activity (IC₅₀ ~45–50 μM), highlighting the importance of heterocyclic appendages in drug design .- Ethyl 5-(Aminocarbonothioyl)-6-methyl-2-(trifluoromethyl)nicotinate (CAS 651292-55-6): The thiourea (aminocarbonothioyl) group introduces sulfur, which can participate in unique metabolic pathways and metal chelation. This contrasts with the oxygen-based difluoromethoxy group, which is less prone to oxidation but may offer different hydrogen-bonding capabilities .
Anti-Fibrotic Activity
Compounds such as Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) exhibit potent anti-fibrotic activities (IC₅₀ ~45 μM), surpassing clinical benchmarks like Pirfenidone .
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 5-(difluoromethoxy)nicotinate, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, the difluoromethoxy group may be introduced via halogen exchange using potassium fluoride (KF) or silver fluoride (AgF) under anhydrous conditions . Ethyl esterification of the corresponding nicotinic acid derivative is achieved using ethanol and a catalyst like sulfuric acid or triethylamine, with reflux conditions (80–100°C) to optimize ester formation . Yield optimization requires precise control of stoichiometry (e.g., 1.2–1.5 equivalents of difluoromethoxy precursor) and inert atmosphere (N₂/Ar) to prevent hydrolysis of intermediates.
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., difluoromethoxy proton splitting at δ 6.5–7.5 ppm) and ester carbonyl signals (δ ~165–170 ppm) .
- HPLC-MS : For purity assessment (>95%) and molecular ion detection ([M+H]⁺ expected at m/z 258.2). Reverse-phase C18 columns with acetonitrile/water gradients are standard .
- X-ray crystallography : To resolve steric effects of the difluoromethoxy group on the pyridine ring conformation .
Q. What biological assays are commonly used to evaluate the activity of this compound derivatives?
- Methodological Answer : Standard assays include:
- Microplate-based enzymatic inhibition studies : For nicotinic acetylcholine receptor (nAChR) targeting, using α7 or α4β2 receptor subtypes expressed in HEK293 cells .
- Antimicrobial susceptibility testing : Minimum inhibitory concentration (MIC) assays against S. aureus or E. coli using broth microdilution (CLSI guidelines) .
Advanced Research Questions
Q. How can contradictory data in receptor binding studies (e.g., nAChR subtype selectivity) be resolved?
- Methodological Answer : Discrepancies may arise from differential fluorophore labeling in fluorescence polarization assays or variations in membrane protein preparation. To address this:
- Use radioligand binding assays (e.g., [³H]-epibatidine for α4β2 nAChR) with Scatchard analysis to calculate Kd and Bmax .
- Compare results across orthogonal methods, such as electrophysiology (patch-clamp) for functional activity validation .
Q. What strategies optimize the regioselectivity of difluoromethoxy group introduction during synthesis?
- Methodological Answer : Regioselectivity challenges arise due to competing nucleophilic attack sites on the pyridine ring. Strategies include:
- Directed ortho-metalation : Using a directing group (e.g., trimethylsilyl) at the 5-position to position the difluoromethoxy precursor .
- Microwave-assisted synthesis : Enhances reaction kinetics, reducing side-product formation (e.g., 100°C, 150 W, 20 min) .
Q. How do electronic effects of the difluoromethoxy group influence metabolic stability in pharmacokinetic studies?
- Methodological Answer : The difluoromethoxy group’s electron-withdrawing nature reduces oxidative metabolism by cytochrome P450 enzymes. Methodological steps include:
- In vitro microsomal stability assays : Incubate with rat/human liver microsomes (37°C, NADPH cofactor) and monitor parent compound depletion via LC-MS/MS .
- Computational modeling : DFT calculations to predict metabolic soft spots (e.g., C–H bond dissociation energies at the 5-position) .
Q. What structural analogs of this compound show divergent bioactivity, and how can SAR be rationalized?
- Methodological Answer : Compare analogs like Ethyl 5-(trifluoromethoxy)nicotinate (increased lipophilicity) or Ethyl 5-(chloromethoxy)nicotinate (enhanced electrophilicity). SAR analysis involves:
- 3D-QSAR modeling : Using CoMFA/CoMSIA to map steric/electrostatic fields .
- Free-Wilson analysis : Quantify contributions of substituents (e.g., difluoromethoxy vs. methoxy) to antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
